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Abstract
This technical guide provides a comprehensive overview of the molecular structure, predicted

spectroscopic properties, a plausible synthetic pathway, and potential applications of 2-Ethoxy-
4-hydroxythiazole-5-carbonitrile. As a substituted thiazole, this heterocyclic compound is

positioned at the intersection of diverse chemical reactivity and potential biological significance.

The thiazole core is a well-established pharmacophore, and the unique combination of ethoxy,

hydroxyl, and nitrile functional groups on this scaffold suggests a rich chemical landscape for

exploration in medicinal chemistry and materials science. This document aims to serve as a

foundational resource for researchers interested in the synthesis and utilization of this and

related compounds, offering insights into its chemical behavior and highlighting opportunities

for future investigation.

Molecular Structure and Physicochemical
Properties
2-Ethoxy-4-hydroxythiazole-5-carbonitrile (CAS No. 59965-53-6) is a five-membered

aromatic heterocycle containing sulfur and nitrogen atoms, substituted with an ethoxy group at

the 2-position, a hydroxyl group at the 4-position, and a nitrile group at the 5-position.[1][2][3][4]
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Core Structure and Functional Groups
The thiazole ring itself is an aromatic system, with pi (π) electrons delocalized across the ring,

which imparts a degree of stability and influences its reactivity.[2] The key functional groups

appended to this core are:

2-Ethoxy Group (-OCH2CH3): An electron-donating group that can influence the electron

density of the thiazole ring through resonance and inductive effects.

4-Hydroxyl Group (-OH): A versatile functional group that can act as a hydrogen bond donor

and acceptor. Its acidity is influenced by the electronic nature of the thiazole ring. This group

also introduces the possibility of tautomerism.

5-Nitrile Group (-C≡N): A strong electron-withdrawing group that significantly impacts the

electronic properties and reactivity of the molecule.

Physicochemical Data
The fundamental physicochemical properties of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile
are summarized in the table below.

Property Value Reference(s)

CAS Number 59965-53-6 [1][3]

Molecular Formula C₆H₆N₂O₂S [2]

Molecular Weight 170.19 g/mol [1][2]

Appearance
Predicted to be a solid at room

temperature

Purity
Commercially available up to

95%
[1]

InChI

InChI=1S/C6H6N2O2S/c1-2-

10-6-8-5(9)4(3-7)11-

6/h9H,2H2,1H3

[3]
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Tautomerism
A critical aspect of the molecular structure of 4-hydroxythiazoles is the potential for keto-enol

tautomerism. The 4-hydroxythiazole form can exist in equilibrium with its tautomeric form, 2-

ethoxythiazol-4(5H)-one. The position of this equilibrium is influenced by factors such as the

solvent, temperature, and the electronic nature of other substituents on the ring.[4] In many

cases, the keto-form is favored in both solid and solution states for related 4-

hydroxyquinolones.[5]

Figure 1: Keto-enol tautomerism of 2-Ethoxy-4-hydroxythiazole-5-carbonitrile.

Predicted Spectroscopic Profile
While specific experimental spectra for 2-Ethoxy-4-hydroxythiazole-5-carbonitrile are not

readily available in the public domain, a predictive analysis based on the known spectral

properties of its constituent functional groups and related thiazole derivatives can provide

valuable insights for characterization.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the ethoxy and hydroxyl

protons.

Predicted
Signal

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

Triplet ~1.4 t 3H -O-CH₂-CH₃

Quartet ~4.5 q 2H -O-CH₂-CH₃

Broad Singlet
Variable (5.0-

10.0)
br s 1H -OH

Note: The chemical shift of the hydroxyl proton is highly dependent on the solvent,

concentration, and temperature.

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
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Predicted Signal Chemical Shift (δ, ppm) Assignment

~14 -O-CH₂-CH₃

~65 -O-CH₂-CH₃

~90 C5 (bearing the nitrile group)

~115 -C≡N

~160
C4 (bearing the hydroxyl

group)

~170 C2 (bearing the ethoxy group)

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the nitrile and

hydroxyl groups.

Predicted Absorption Band
(cm⁻¹)

Functional Group Vibrational Mode

3400-3200 (broad) -OH O-H stretch

2240-2220 (sharp) -C≡N C≡N stretch

1650-1600 C=N, C=C Ring stretching

1250-1200 C-O C-O stretch (ethoxy)

The presence of a broad -OH band would be indicative of hydrogen bonding.

Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight

of the compound. The fragmentation pattern would likely involve the loss of the ethoxy group,

the nitrile group, and other characteristic cleavages of the thiazole ring.

Synthesis and Reactivity
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While a specific, published synthetic route for 2-Ethoxy-4-hydroxythiazole-5-carbonitrile is

not readily available, a plausible pathway can be devised based on the well-established

Hantzsch thiazole synthesis.[2]

Proposed Synthetic Pathway
A potential retro-synthetic analysis suggests that the target molecule could be synthesized from

ethyl 2-cyano-2-(dithiocarbethoxy)acetate and an appropriate electrophile. A more direct and

plausible approach would involve the condensation of a thiourea derivative with an α-

halocarbonyl compound. A likely route is the reaction of an O-ethyl thiocarbamate with a

suitably substituted α-halo-β-ketonitrile.

Starting Materials

Reaction Product
O-Ethyl Thiocarbamate

Hantzsch Thiazole Synthesis

Ethyl 2-chloro-3-oxobutanoate
(or similar α-haloketone)

2-Ethoxy-4-hydroxythiazole-5-carbonitrileCyclocondensation

Click to download full resolution via product page

Figure 2: Proposed synthetic workflow for 2-Ethoxy-4-hydroxythiazole-5-carbonitrile.

Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on similar reported syntheses of

substituted thiazoles.[6]

Preparation of the α-haloketone: An appropriate β-ketonitrile is halogenated using a suitable

halogenating agent (e.g., N-chlorosuccinimide or sulfuryl chloride) in an inert solvent.

Cyclocondensation: The α-haloketone is then reacted with O-ethyl thiocarbamate in a

suitable solvent, such as ethanol or DMF. The reaction may be carried out at room

temperature or with gentle heating.
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Work-up and Purification: Upon completion of the reaction, the solvent is removed under

reduced pressure. The crude product is then purified by recrystallization or column

chromatography to yield the desired 2-Ethoxy-4-hydroxythiazole-5-carbonitrile.

Chemical Reactivity
The presence of multiple functional groups suggests a rich and varied reactivity profile:

Hydroxyl Group: The hydroxyl group can undergo O-alkylation and O-acylation to generate a

library of derivatives. It can also be converted to a leaving group for nucleophilic substitution

reactions.

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can

be reduced to an amine. It can also participate in cycloaddition reactions.

Thiazole Ring: The thiazole ring can undergo electrophilic aromatic substitution, although the

electron-withdrawing nitrile group may deactivate the ring towards this type of reaction. The

ring can also be susceptible to nucleophilic attack under certain conditions.

Potential Applications in Drug Discovery and
Materials Science
The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range

of FDA-approved drugs.[2] Derivatives of thiazole have demonstrated a broad spectrum of

biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral

properties.[2][7]

Medicinal Chemistry
Given the established biological importance of the thiazole nucleus, 2-Ethoxy-4-
hydroxythiazole-5-carbonitrile represents an unexplored scaffold for medicinal chemistry

research. The hydroxyl and nitrile groups provide convenient handles for further chemical

modification to generate libraries of compounds for biological screening. For instance, the

molecule could serve as a starting point for the design of novel enzyme inhibitors, where the

functional groups can interact with active site residues.

Materials Science
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The electronic properties conferred by the nitrile and ethoxy groups, in conjunction with the

aromatic thiazole ring, make this compound a candidate for investigation in the field of

materials science. It could potentially be explored as a building block for the synthesis of novel

organic dyes, sensors, or electronic materials.

Conclusion
2-Ethoxy-4-hydroxythiazole-5-carbonitrile is a fascinating molecule with significant untapped

potential. While detailed experimental data for this specific compound is currently limited, this

guide provides a solid theoretical framework for its structure, properties, synthesis, and

potential applications. The unique combination of functional groups on the biologically relevant

thiazole core makes it a compelling target for further research in both academic and industrial

settings. Future empirical investigation into its synthesis, reactivity, and biological activity is

warranted and could lead to the discovery of novel therapeutic agents or advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2985985#2-ethoxy-4-hydroxythiazole-5-carbonitrile-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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